KBP-7018

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

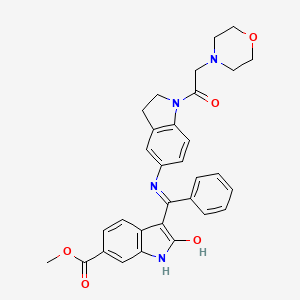

C31H30N4O5 |

|---|---|

Molecular Weight |

538.6 g/mol |

IUPAC Name |

methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |

InChI |

InChI=1S/C31H30N4O5/c1-39-31(38)22-7-9-24-25(18-22)33-30(37)28(24)29(20-5-3-2-4-6-20)32-23-8-10-26-21(17-23)11-12-35(26)27(36)19-34-13-15-40-16-14-34/h2-10,17-18,33,37H,11-16,19H2,1H3 |

InChI Key |

UJFMZASWWHGROF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC4=C(C=C3)N(CC4)C(=O)CN5CCOCC5)C6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

KBP-7018: A Multi-Kinase Inhibitor Targeting Fibrotic Pathways in Idiopathic Pulmonary Fibrosis

An In-Depth Technical Guide on the Mechanism of Action

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease characterized by the relentless accumulation of scar tissue in the lungs, leading to a decline in respiratory function. The pathogenesis of IPF is complex and involves the aberrant activation of multiple signaling pathways that drive the proliferation and activation of fibroblasts, their differentiation into myofibroblasts, and the excessive deposition of extracellular matrix (ECM). Key among these are pathways mediated by receptor tyrosine kinases (RTKs). KBP-7018 is a novel, orally bioavailable small molecule inhibitor that has demonstrated potent and selective activity against several RTKs implicated in the progression of IPF, positioning it as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, preclinical pharmacology, and the signaling cascades it modulates.

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

This compound functions as a multi-kinase inhibitor, concurrently targeting three key receptor tyrosine kinases known to be pivotal in fibrotic processes: c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and Rearranged during Transfection (RET).[1][2][3] By inhibiting these kinases, this compound disrupts the downstream signaling events that contribute to the pathological hallmarks of IPF.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

| Target Kinase | IC50 (nM) |

| c-KIT | 10[1][3] |

| PDGFR | 7.6 |

| RET | 25 |

Table 1: In vitro inhibitory activity of this compound against target kinases.

Signaling Pathways Modulated by this compound

The therapeutic rationale for targeting c-KIT, PDGFR, and RET in IPF stems from their established roles in fibroblast activation, proliferation, and survival, as well as in promoting a pro-fibrotic microenvironment.

c-KIT Signaling Pathway

The c-KIT receptor and its ligand, stem cell factor (SCF), are implicated in the recruitment and activation of mast cells and fibrocytes, both of which contribute to the inflammatory and fibrotic milieu in IPF. Inhibition of c-KIT by this compound is anticipated to attenuate these pro-fibrotic cellular responses.

References

KBP-7018: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

KBP-7018 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor developed as a potential therapeutic for Idiopathic Pulmonary Fibrosis (IPF). This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical data of this compound. It is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.

Discovery

This compound was identified through a lead optimization program building upon the structure of nintedanib, an approved therapeutic for IPF. The discovery process aimed to develop a novel indolinone-based multi-kinase inhibitor with a superior efficacy and safety profile. The rationale behind its development was to simultaneously target key signaling pathways involved in the pathogenesis of IPF, namely those mediated by c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and Rearranged during Transfection (RET) kinases.

The discovery workflow likely involved a tiered screening process, starting with in vitro kinase inhibition assays, followed by cell-based assays to assess anti-fibrotic activity, and culminating in in vivo efficacy studies in animal models of pulmonary fibrosis.

Figure 1: A logical workflow for the discovery of this compound.

Synthesis

The chemical name for this compound is methyl (Z)-3-(((1-(2-morpholinoacetyl)indolin-5-yl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate. While a detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available, the general synthetic scheme has been described. The synthesis involves the condensation of a substituted indolinone core with an appropriate aniline derivative. Based on patents for similar indolinone-based kinase inhibitors, a plausible synthetic route is outlined below.

The synthesis likely commences with the preparation of the key intermediate, methyl 2-oxoindoline-6-carboxylate. This intermediate is then proposed to undergo a condensation reaction with an aniline derivative bearing the morpholinoacetyl group to yield the final product, this compound.

Figure 2: A simplified representation of the this compound synthesis pathway.

Mechanism of Action

This compound functions as a multi-targeted tyrosine kinase inhibitor, potently inhibiting the activity of c-KIT, PDGFR (α and β), and RET.[1] These kinases are key regulators of cellular processes such as proliferation, differentiation, migration, and survival, and their aberrant activation is implicated in the pathogenesis of IPF. By inhibiting these kinases, this compound is believed to interfere with the pro-fibrotic signaling cascades that drive the excessive deposition of extracellular matrix characteristic of IPF.

Figure 3: this compound's inhibition of key signaling pathways in IPF.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| c-KIT | 10[1] |

| PDGFRα | 26[1] |

| PDGFRβ | 34[1] |

| RET | 7.6[1] |

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) |

| Mouse | 50 (oral) | - | - | - |

| Rat | 10 (oral) | - | - | - |

| Dog | 50 (oral) | - | - | - |

| Monkey | 5 (oral) | - | - | - |

Specific Cmax and Tmax values were not provided in the cited literature, but the time to reach maximum concentration was reported to be between 0.25 and 6 hours across species, with moderate bioavailability ranging from 21% to 68%.

Experimental Protocols

While specific, detailed protocols for the evaluation of this compound are not publicly available, the following sections describe general methodologies that are commonly used for these types of studies.

In Vitro Kinase Inhibition Assay (General Protocol)

A common method for determining kinase inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen®.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of the target kinases (IC50).

Materials:

-

Recombinant human c-KIT, PDGFR, and RET kinases

-

Fluorescently labeled ATP-competitive tracer

-

Europium-labeled anti-tag antibody

-

This compound dissolved in DMSO

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase, the europium-labeled antibody, and the test compound (this compound) or DMSO (control).

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding to the kinase.

-

Add the fluorescently labeled tracer to initiate the detection reaction.

-

Incubate for another defined period (e.g., 60 minutes) at room temperature.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium antibody).

-

Calculate the emission ratio and plot the results against the log of the inhibitor concentration to determine the IC50 value.

Cell-Based Anti-Fibrotic Assay (General Protocol)

Objective: To assess the ability of this compound to inhibit fibroblast activation and extracellular matrix (ECM) deposition in a cell-based model of fibrosis.

Materials:

-

Human lung fibroblasts (e.g., from IPF patients or a cell line like MRC-5)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transforming Growth Factor-beta 1 (TGF-β1) to induce a fibrotic phenotype

-

This compound dissolved in DMSO

-

Antibodies for immunofluorescence staining (e.g., anti-alpha-smooth muscle actin [α-SMA], anti-collagen I)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

96-well imaging plates

Procedure:

-

Seed human lung fibroblasts in a 96-well imaging plate and allow them to adhere overnight.

-

Starve the cells in low-serum medium for 24 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO (control) for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 48-72 hours to induce myofibroblast differentiation and ECM production.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with primary antibodies against α-SMA and collagen I.

-

Incubate with fluorescently labeled secondary antibodies and DAPI.

-

Acquire images using a high-content imaging system.

-

Quantify the fluorescence intensity of α-SMA and collagen I to assess the anti-fibrotic effect of this compound.

In Vivo Pharmacokinetic Study (General Protocol)

Objective: To determine the pharmacokinetic profile of this compound in preclinical animal models.

Materials:

-

This compound formulation for oral and intravenous administration

-

Preclinical animal models (e.g., mice, rats, dogs, monkeys)

-

Blood collection supplies (e.g., heparinized tubes)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Administer a single dose of this compound to the animals via the oral or intravenous route.

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).

-

Process the blood samples to obtain plasma.

-

Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation).

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), and bioavailability using appropriate software.

Clinical Development

The initial publication on this compound in 2017 suggested that the compound was poised to enter Phase I clinical trials. However, a comprehensive search of clinical trial registries has not identified any registered clinical trials for this compound to date. The current clinical development status of this compound is therefore unknown. KBP Biosciences has other compounds in clinical development for different indications.

Conclusion

This compound is a promising multi-targeted tyrosine kinase inhibitor with a strong preclinical rationale for the treatment of Idiopathic Pulmonary Fibrosis. Its potent inhibition of c-KIT, PDGFR, and RET, key drivers of fibrotic processes, combined with favorable preclinical pharmacokinetic properties, underscores its potential as a therapeutic candidate. While detailed experimental protocols and the current clinical status are not fully in the public domain, the information presented in this technical guide provides a solid foundation for understanding the discovery and development of this novel compound. Further disclosure of data from the developing company will be necessary to fully appreciate the therapeutic potential of this compound.

References

In-Depth Technical Guide: Target Profile of KBP-7018

For Researchers, Scientists, and Drug Development Professionals

Abstract

KBP-7018 is a novel, selective, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases, with potent activity against c-KIT, platelet-derived growth factor receptor (PDGFR), and rearranged during transfection (RET). Developed by KBP Biosciences, this compound is under investigation as a potential therapeutic agent for idiopathic pulmonary fibrosis (IPF), a chronic, progressive, and fatal lung disease with a significant unmet medical need. This technical guide provides a comprehensive overview of the target profile of this compound, including its mechanism of action, preclinical pharmacology, and the scientific rationale for its development in the context of IPF.

Introduction to this compound

This compound is a tyrosine kinase inhibitor characterized by its potent and selective inhibition of key signaling pathways implicated in the pathogenesis of fibrotic diseases.[1][2][3][4][5] Its development is based on the growing understanding of the role of aberrant signaling in fibroblast activation, proliferation, and extracellular matrix deposition, which are hallmarks of IPF.

Mechanism of Action

This compound exerts its therapeutic effects by targeting specific receptor tyrosine kinases that are known to be dysregulated in IPF.

Primary Targets and In Vitro Potency

The primary molecular targets of this compound are c-KIT, PDGFR, and RET. The in vitro inhibitory potency of this compound against these kinases is summarized in the table below.

| Target Kinase | IC50 (nM) |

| c-KIT | 10 |

| PDGFR | 7.6 |

| RET | 25 |

Table 1: In Vitro Inhibitory Potency of this compound against Target Kinases. The half-maximal inhibitory concentration (IC50) values demonstrate the potent inhibitory activity of this compound against its primary targets.

Signaling Pathways in Idiopathic Pulmonary Fibrosis

The rationale for targeting c-KIT, PDGFR, and RET in IPF is based on their established roles in promoting fibrotic processes.

The stem cell factor (SCF)/c-KIT signaling axis is implicated in the recruitment of bone marrow-derived progenitor cells, including fibrocytes, to the site of lung injury. These cells contribute to the fibroblast population and promote myofibroblast differentiation and subsequent collagen deposition. By inhibiting c-KIT, this compound is hypothesized to disrupt this pro-fibrotic cellular influx.

PDGF and its receptors, PDGFRα and PDGFRβ, are potent mitogens and chemoattractants for fibroblasts. Overexpression and activation of PDGFR signaling in the lungs of IPF patients lead to increased fibroblast proliferation, migration, and production of extracellular matrix components. Inhibition of PDGFR by this compound is expected to directly counteract these key drivers of fibrosis.

The role of the RET signaling pathway in IPF is an emerging area of research. RET is a receptor tyrosine kinase that is essential for the normal development of several tissues and is also implicated in various cancers. Its involvement in fibrosis is less characterized, but emerging evidence suggests it may contribute to pro-fibrotic signaling in certain contexts. Further research is needed to fully elucidate the role of RET in IPF and the therapeutic implications of its inhibition by this compound.

Preclinical Pharmacokinetics

The preclinical pharmacokinetic profile of this compound has been evaluated in multiple species to assess its potential for clinical development.

In Vitro ADME

| Parameter | Result | Species |

| Plasma Protein Binding | >99% | Human, Monkey, Dog, Rat, Mouse |

| Caco-2 Permeability (Papp, A→B) | Moderate | N/A |

Table 2: In Vitro ADME Properties of this compound. The high plasma protein binding and moderate intestinal permeability are key characteristics influencing the drug's distribution and absorption.

In Vivo Pharmacokinetics

The in vivo pharmacokinetic parameters of this compound following oral administration have been determined in several preclinical species.

| Species | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |

| Mouse | 10 | 0.25 - 6 | N/A | N/A | 21 - 68 |

| Rat | 10 | 0.25 - 6 | N/A | N/A | 21 - 68 |

| Dog | 5 | 0.25 - 6 | N/A | N/A | 21 - 68 |

| Monkey | 5 | 0.25 - 6 | N/A | N/A | 21 - 68 |

Table 3: In Vivo Pharmacokinetic Parameters of this compound. The time to maximum plasma concentration (Tmax), maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and oral bioavailability demonstrate the drug's absorption and exposure in different species. The bioavailability was found to be moderate across the tested species.

| Species | Systemic Clearance (CL) | Steady-State Volume of Distribution (Vss) |

| Mouse | < 30% of hepatic blood flow | 1.51 - 4.65 L/kg |

| Rat | < 30% of hepatic blood flow | 1.51 - 4.65 L/kg |

| Dog | High | 1.51 - 4.65 L/kg |

| Monkey | < 30% of hepatic blood flow | 1.51 - 4.65 L/kg |

Table 4: Clearance and Volume of Distribution of this compound. The systemic clearance was relatively low in rodents and monkeys, while the volume of distribution was moderate to high across species, suggesting good tissue penetration.

Preclinical Efficacy

The anti-fibrotic potential of this compound has been evaluated in a well-established preclinical model of pulmonary fibrosis.

Bleomycin-Induced Pulmonary Fibrosis Model

In a bleomycin-induced pulmonary fibrosis model in C57 mice, this compound demonstrated excellent activity at doses ranging from 10 mg/kg/day to 100 mg/kg/day in both prophylactic and therapeutic settings. While the specific quantitative data from these studies have been noted as "unpublished data," the qualitative results suggest a significant anti-fibrotic effect.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. It is important to note that the specific protocols for this compound have not been publicly disclosed in full detail. Therefore, the following protocols are representative of the standard methods used in the field for these types of assessments.

In Vitro Kinase Inhibition Assay (Representative Protocol)

The inhibitory activity of this compound against its target kinases is typically determined using a radiometric or fluorescence-based in vitro kinase assay.

-

Reagents: Recombinant human c-KIT, PDGFRβ, and RET kinases, a suitable substrate (e.g., a generic peptide substrate), and [γ-³³P]ATP are used. This compound is serially diluted to a range of concentrations.

-

Reaction Setup: The kinase, substrate, and this compound are pre-incubated in a reaction buffer. The reaction is initiated by the addition of [γ-³³P]ATP.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 60 minutes).

-

Termination: The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).

-

Detection: The phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition at each concentration of this compound is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Caco-2 Permeability Assay (Representative Protocol)

The intestinal permeability of this compound is assessed using the Caco-2 cell monolayer model, which is a well-established in vitro system that mimics the human intestinal epithelium.

-

Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Transport Experiment: this compound is added to the apical (A) chamber (to measure A-to-B transport, simulating absorption) or the basolateral (B) chamber (to measure B-to-A transport, assessing efflux).

-

Sampling: Aliquots are collected from the receiver chamber at various time points.

-

Quantification: The concentration of this compound in the collected samples is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the monolayer, and C0 is the initial drug concentration in the donor chamber.

Bleomycin-Induced Pulmonary Fibrosis Model (Representative Protocol)

This is a widely used animal model that recapitulates many of the key features of human IPF.

-

Animal Model: Male C57BL/6 mice are typically used.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate is administered to induce lung injury and subsequent fibrosis.

-

Treatment: this compound is administered orally, once daily, starting either before (prophylactic) or after (therapeutic) the bleomycin challenge.

-

Endpoint Analysis: At a predetermined time point (e.g., 21 days post-bleomycin), the mice are euthanized, and the lungs are harvested.

-

Assessment of Fibrosis:

-

Histology: Lung sections are stained with Masson's trichrome to visualize collagen deposition, and the severity of fibrosis is semi-quantitatively scored using the Ashcroft scale.

-

Collagen Content: The total lung collagen content is quantified by measuring the hydroxyproline concentration in lung homogenates.

-

Gene Expression: The expression of pro-fibrotic genes (e.g., collagen I, α-smooth muscle actin) is measured by quantitative real-time PCR (qRT-PCR).

-

Conclusion

This compound is a promising, orally active, multi-targeted tyrosine kinase inhibitor with a well-defined preclinical profile. Its potent inhibition of c-KIT, PDGFR, and RET, key drivers of fibrotic processes, provides a strong rationale for its development as a novel therapeutic for idiopathic pulmonary fibrosis. The favorable preclinical pharmacokinetic and efficacy data support its continued investigation in clinical trials. This in-depth technical guide provides a comprehensive overview for researchers and drug development professionals interested in the target profile and preclinical development of this compound.

References

- 1. Essential role of stem cell factor–c-Kit signalling pathway in bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Essential role of stem cell factor-c-Kit signalling pathway in bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of platelet-derived growth factor signaling attenuates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

KBP-7018: A Selective Tyrosine Kinase Inhibitor for Fibrotic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

KBP-7018 is a novel, orally bioavailable, selective tyrosine kinase inhibitor with potent activity against c-KIT, platelet-derived growth factor receptor (PDGFR), and RET kinases.[1][2][3] Preclinical data have demonstrated its potential as a therapeutic agent for idiopathic pulmonary fibrosis (IPF), a chronic and progressive fibrotic lung disease. This technical guide provides a comprehensive overview of the core preclinical data for this compound, including its mechanism of action, in vitro potency, pharmacokinetic profile, and detailed experimental methodologies. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel anti-fibrotic therapies.

Introduction

Idiopathic pulmonary fibrosis (IPF) is a devastating disease with a poor prognosis and limited treatment options. The pathogenesis of IPF involves the aberrant activation of multiple signaling pathways that promote the proliferation and activation of fibroblasts, leading to excessive deposition of extracellular matrix and progressive scarring of the lungs. Several receptor tyrosine kinases, including c-KIT, PDGFR, and RET, have been implicated in these profibrotic processes.

This compound is a small molecule inhibitor designed to selectively target these key fibrotic kinases. By potently and selectively inhibiting c-KIT, PDGFR, and RET, this compound represents a promising therapeutic strategy to attenuate the progression of IPF and other fibrotic conditions.

Mechanism of Action

This compound exerts its therapeutic effect by competitively inhibiting the ATP-binding sites of c-KIT, PDGFR, and RET tyrosine kinases. This inhibition blocks the downstream signaling cascades that are crucial for fibroblast activation, proliferation, and collagen production.

Targeted Signaling Pathways

The inhibition of c-KIT, PDGFR, and RET by this compound disrupts multiple downstream signaling pathways implicated in fibrosis, including the MAPK/ERK and PI3K/Akt pathways.

Quantitative Data

In Vitro Potency

This compound demonstrates potent inhibitory activity against the target kinases in biochemical assays.

| Target Kinase | IC50 (nM) |

| c-KIT | 10 |

| PDGFR | 7.6 |

| RET | 25 |

| PDGFRα | 26 |

| PDGFRβ | 34 |

Table 1: In Vitro Inhibitory Potency of this compound

Preclinical Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in several preclinical species.

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Mouse | IV | 2 | - | - | 1060 | - |

| PO | 10 | 1280 | 2 | 7200 | 68 | |

| Rat | IV | 2 | - | - | 1430 | - |

| PO | 10 | 1160 | 4 | 8840 | 62 | |

| Dog | IV | 2 | - | - | 280 | - |

| PO | 10 | 290 | 6 | 1200 | 21 | |

| Monkey | IV | 2 | - | - | 1340 | - |

| PO | 10 | 610 | 4 | 5580 | 42 |

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Systemic Clearance (CL) (L/h/kg) | Volume of Distribution (Vss) (L/kg) |

| Mouse | 1.88 | 4.65 |

| Rat | 1.40 | 3.31 |

| Dog | 7.14 | 1.51 |

| Monkey | 1.50 | 2.92 |

Table 3: Systemic Clearance and Volume of Distribution of this compound

Experimental Protocols

Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the in vitro potency of a small molecule inhibitor against a target kinase.

Methodology:

-

Preparation: Recombinant human c-KIT, PDGFR, or RET kinase is prepared in a suitable kinase buffer. A specific peptide substrate for each kinase is also prepared, along with a stock solution of ATP. This compound is serially diluted to a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and this compound are pre-incubated in a microplate well. The reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: The reaction is stopped, and a detection reagent is added. This reagent typically contains an antibody that specifically recognizes the phosphorylated substrate. The antibody may be conjugated to an enzyme or a fluorescent probe to generate a detectable signal.

-

Data Analysis: The signal intensity is measured using a plate reader. The data are plotted as the percentage of kinase activity versus the logarithm of the this compound concentration. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.

Bleomycin-Induced Pulmonary Fibrosis Model in Mice

This in vivo model is widely used to assess the efficacy of anti-fibrotic compounds.

Methodology:

-

Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.

-

Induction of Fibrosis: Mice are anesthetized, and a single intratracheal instillation of bleomycin sulfate (e.g., 1.5-3.0 U/kg) is administered to induce lung injury and subsequent fibrosis. Control animals receive saline.

-

Treatment: this compound is administered orally, typically starting on the day of or several days after bleomycin instillation and continuing for a period of 14 to 28 days.

-

Efficacy Assessment: At the end of the study, mice are euthanized, and the lungs are harvested. Efficacy is assessed by:

-

Histopathology: Lung sections are stained with Masson's trichrome to visualize collagen deposition and scored for the severity of fibrosis using the Ashcroft scoring system.

-

Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to measure inflammatory cell counts and cytokine levels.

-

Caco-2 Permeability Assay

This in vitro assay is used to predict the intestinal absorption of a compound.

Methodology:

-

Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on permeable supports in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.

-

Permeability Measurement: The Caco-2 monolayer is washed, and a solution containing this compound is added to the apical (A) side. Samples are collected from the basolateral (B) side at various time points. To assess active efflux, the experiment is also performed in the B to A direction.

-

Sample Analysis: The concentration of this compound in the collected samples is determined by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters.

Liver Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound in the liver.

Methodology:

-

Incubation: this compound is incubated with pooled human liver microsomes in the presence of NADPH, a cofactor required for the activity of cytochrome P450 enzymes. The reaction is carried out at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by the addition of a cold organic solvent.

-

Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.

-

Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the incubation.

Clinical Development Status

A 2015 publication on the preclinical pharmacokinetics of this compound indicated that the data supported its progression to Phase I clinical trials. However, a comprehensive search of publicly available clinical trial registries, including ClinicalTrials.gov, the EU Clinical Trials Register, and the Chinese Clinical Trial Registry, did not identify any registered clinical trials for this compound as of November 2025.

Conclusion

This compound is a potent and selective inhibitor of the pro-fibrotic tyrosine kinases c-KIT, PDGFR, and RET. It has demonstrated promising in vitro potency and favorable preclinical pharmacokinetic properties across multiple species. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this compound and other novel anti-fibrotic agents. While the preclinical data are encouraging, the current lack of publicly available clinical trial information highlights a critical gap in its development pathway. Further studies are warranted to translate the preclinical promise of this compound into a clinically effective therapy for idiopathic pulmonary fibrosis and other related disorders.

References

Preclinical Profile of KBP-7018: A Technical Whitepaper for Drug Development Professionals

Introduction: KBP-7018 is a novel, selective tyrosine kinase inhibitor under investigation for the treatment of idiopathic pulmonary fibrosis (IPF).[1] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its in vitro and in vivo pharmacology, pharmacokinetics, and mechanism of action. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Core Data Summary

In Vitro Potency

This compound demonstrates potent inhibitory activity against several tyrosine kinases implicated in the pathogenesis of fibrosis.[2][3][4][5] The half-maximal inhibitory concentrations (IC50) for its primary targets are summarized below.

| Target | IC50 (nM) |

| c-Kit | 10 |

| PDGFR | 7.6 |

| RET | 25 |

| PDGFRα | 26 |

| PDGFRβ | 34 |

In Vitro and In Vivo Pharmacokinetics

Pharmacokinetic studies have been conducted in multiple preclinical species to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

In Vitro Metabolism and Plasma Protein Binding:

| Species | Predicted Hepatic Clearance (CLhepatic, predict) (mL/min/kg) | Plasma Protein Binding (%) |

| Mouse (CD-1) | 7.2 | >99 |

| Rat (Sprague-Dawley) | 5.6 | >99 |

| Dog (Beagle) | 6.4 | >99 |

| Monkey (Cynomolgus) | 18.4 | >99 |

| Human | 4.2 | >99 |

In Vivo Pharmacokinetic Parameters (Oral Administration):

| Species | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Systemic Clearance (CL) | Steady-State Volume of Distribution (Vss) (L/kg) |

| Rodents & Monkeys | - | 0.25 - 6 | 21 - 68 | Low (<30% of hepatic blood flow) | 1.51 - 4.65 |

| Dog | - | 0.25 - 6 | 21 - 68 | High | 1.51 - 4.65 |

Predicted Human Pharmacokinetics:

| Parameter | Predicted Value |

| Systemic Clearance (CL) | ~20% of hepatic blood flow |

| Steady-State Volume of Distribution (Vss) | 1.6 - 5.3 L/kg |

| Half-life (t1/2) | 4.8 - 19.3 hours |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Representative Protocol)

The inhibitory activity of this compound against target kinases is typically determined using a biochemical assay. The following is a representative protocol:

-

Reagents and Materials: Recombinant human kinase enzymes (e.g., c-Kit, PDGFR, RET), substrate peptides, ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Assay Procedure:

-

Kinase reactions are set up in a multi-well plate format.

-

Serial dilutions of this compound are pre-incubated with the kinase enzyme in the assay buffer.

-

The kinase reaction is initiated by the addition of the substrate peptide and ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a detection reagent and a luminometer or spectrophotometer.

-

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model (Representative Protocol)

The efficacy of this compound in a model of pulmonary fibrosis is a critical preclinical assessment. The bleomycin-induced model in mice is commonly used.

-

Animal Model: Male C57BL/6 mice are typically used.

-

Induction of Fibrosis:

-

Mice are anesthetized.

-

A single intratracheal instillation of bleomycin sulfate (e.g., 1.5-5 mg/kg) is administered to induce lung injury and subsequent fibrosis.

-

-

Drug Administration:

-

This compound is formulated in a suitable vehicle for oral administration.

-

Treatment can be initiated in a prophylactic (before or at the time of bleomycin administration) or therapeutic (after the establishment of fibrosis, e.g., day 7 or 14 post-bleomycin) regimen. Dosing is typically performed daily.

-

-

Efficacy Endpoints:

-

At the end of the study (e.g., day 21 or 28), animals are euthanized.

-

Lungs are harvested for analysis.

-

Primary endpoints include:

-

Histopathology: Lung sections are stained (e.g., Masson's trichrome) to assess the extent of fibrosis, often quantified using the Ashcroft scoring system.

-

Hydroxyproline Content: The total lung collagen content is measured as an indicator of fibrosis.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Cell counts and cytokine levels in the BAL fluid are analyzed to assess inflammation.

-

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits key fibrotic signaling pathways.

Caption: Workflow for in vitro kinase inhibition assay.

Caption: Workflow for bleomycin-induced pulmonary fibrosis model.

References

- 1. Platelet Derived Growth Factor Alpha (PDGFRα) Induces the Activation of Cardiac Fibroblasts by Activating c-Kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDGF signaling pathway in hepatic fibrosis pathogenesis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of platelet-derived growth factor signaling attenuates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

KBP-7018 for Idiopathic Pulmonary Fibrosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options. KBP-7018 has emerged as a promising investigational agent. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical data, and the experimental methodologies used in its evaluation for IPF research. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a comprehensive resource to support further investigation and understanding of this compound.

Introduction to this compound

This compound is a novel, orally available, multi-targeted tyrosine kinase inhibitor.[1][2] It has been identified as a potential therapeutic candidate for Idiopathic Pulmonary Fibrosis (IPF) due to its potent inhibitory activity against key signaling pathways implicated in the pathogenesis of fibrosis.[1][2] Developed by KBP Biosciences, this compound is an indolinone-based compound designed to simultaneously target pathways involved in angiogenesis and fibrosis.[3]

Mechanism of Action

This compound exerts its anti-fibrotic effects by selectively inhibiting the activity of several receptor tyrosine kinases (RTKs) that play a crucial role in fibroblast activation, proliferation, and extracellular matrix deposition. The primary molecular targets of this compound are:

-

c-Kit (Stem Cell Factor Receptor): Involved in cell survival, proliferation, and differentiation. Aberrant c-Kit signaling has been implicated in fibrotic processes.

-

Platelet-Derived Growth Factor Receptor (PDGFR): A key driver of fibroblast proliferation, migration, and transformation into myofibroblasts, which are central to the development of fibrosis.

-

RET (Rearranged during Transfection) Proto-Oncogene: A receptor tyrosine kinase whose signaling is involved in cell growth and differentiation. Its role in fibrosis is an area of active research.

By inhibiting these kinases, this compound aims to interrupt the downstream signaling cascades that contribute to the progressive nature of IPF.

Quantitative Data

In Vitro Kinase Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) |

| c-KIT | 10 |

| PDGFR | 7.6 |

| RET | 25 |

Preclinical Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in several animal species to evaluate its absorption, distribution, metabolism, and excretion (ADME) profile. The results indicate that this compound possesses favorable druglike properties, including acceptable oral bioavailability and half-life across different species.

| Species | Route | Bioavailability (%) | Half-life (t½) (h) | Cmax (ng/mL) | Tmax (h) |

| Mouse | Oral | Moderate (21-68%) | - | - | 0.25-6 |

| Rat | Oral | Moderate (21-68%) | - | - | 0.25-6 |

| Dog | Oral | Moderate (21-68%) | - | - | 0.25-6 |

| Monkey | Oral | Moderate (21-68%) | - | - | 0.25-6 |

Note: Specific values for half-life and Cmax were not detailed in the provided search results.

Experimental Protocols

In Vitro Kinase Assay (Representative Protocol)

While the specific protocol for this compound is proprietary, a general method for determining the IC50 of a kinase inhibitor is as follows:

Objective: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity of c-KIT, PDGFR, and RET.

Materials:

-

Recombinant human c-KIT, PDGFR, and RET kinase domains.

-

Specific peptide substrates for each kinase.

-

Adenosine triphosphate (ATP), radiolabeled or with a detection-compatible modification.

-

This compound in a dilution series.

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Detection reagents (e.g., phosphospecific antibodies, luminescence-based ATP detection kits).

-

Microplates.

Procedure:

-

Prepare a dilution series of this compound in the kinase reaction buffer.

-

In a microplate, add the recombinant kinase, its specific substrate, and the various concentrations of this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric assay: Using γ-³²P-ATP and measuring the incorporation of the radiolabel into the substrate.

-

ELISA-based assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.

-

Luminescence-based assay: Measuring the amount of ATP remaining in the well after the reaction.

-

-

Plot the percentage of kinase inhibition against the log concentration of this compound.

-

Calculate the IC50 value using non-linear regression analysis.

Bleomycin-Induced Pulmonary Fibrosis Model in Mice

This is the most widely used animal model to study the efficacy of anti-fibrotic compounds.

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of lung fibrosis.

Animal Model:

-

Species and Strain: C57BL/6 mice are commonly used as they are susceptible to bleomycin-induced fibrosis.

-

Age and Sex: Typically, male mice aged 8-10 weeks are used.

Procedure:

-

Induction of Fibrosis:

-

Anesthetize the mice (e.g., with isoflurane or ketamine/xylazine).

-

Administer a single intratracheal dose of bleomycin sulfate (e.g., 1.5-3.0 U/kg) in sterile saline. Control animals receive saline only.

-

-

Drug Administration:

-

This compound was administered orally once daily (q.d.) at doses of 10, 30, and 100 mg/kg.

-

Treatment can be initiated in a prophylactic (before or at the time of bleomycin administration) or therapeutic (after the establishment of fibrosis, typically 7-14 days post-bleomycin) regimen.

-

-

Monitoring and Endpoints (typically assessed at day 21 or 28):

-

Survival Rate: Monitor and record the survival of mice in each group over the course of the study.

-

Histological Analysis:

-

Harvest the lungs and fix them in 10% neutral buffered formalin.

-

Embed the lung tissue in paraffin and prepare sections.

-

Stain sections with Masson's trichrome to visualize collagen deposition and with Hematoxylin and Eosin (H&E) for overall morphology.

-

Quantify the extent of fibrosis using a semi-quantitative scoring system, such as the Ashcroft score.

-

-

Collagen Quantification:

-

Measure the total lung collagen content using a hydroxyproline assay. Hydroxyproline is an amino acid that is abundant in collagen.

-

-

Bronchoalveolar Lavage (BAL) Fluid Analysis:

-

Collect BAL fluid to analyze inflammatory cell infiltration (total and differential cell counts) and cytokine levels (e.g., TGF-β1).

-

-

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Fibroblast Activation

Caption: this compound inhibits key fibrotic signaling pathways.

Bleomycin-Induced Pulmonary Fibrosis Experimental Workflow

Caption: Workflow for in vivo evaluation of this compound.

Clinical Development

As of the latest available information, this compound was poised to enter Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers. Further information regarding the design and status of these trials is not yet publicly available. The progression of this compound into clinical development for IPF will be a critical step in determining its therapeutic potential in humans.

Conclusion

This compound is a promising multi-kinase inhibitor with a well-defined mechanism of action targeting key pathways in the pathogenesis of idiopathic pulmonary fibrosis. Preclinical data have demonstrated its potent in vitro activity and favorable in vivo pharmacokinetic profile. The established bleomycin-induced pulmonary fibrosis model provides a robust system for further preclinical evaluation. This technical guide consolidates the available information on this compound to serve as a valuable resource for the scientific and drug development communities, facilitating ongoing and future research into its potential as a novel therapy for IPF.

References

KBP-7018: A Technical Analysis of its Inhibitory Effects on c-KIT, PDGFR, and RET Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

KBP-7018 is an indolinone-based, multi-kinase inhibitor that has demonstrated potent activity against several receptor tyrosine kinases implicated in fibrotic diseases and cancer. This technical guide provides an in-depth analysis of the inhibitory effects of this compound on three key kinases: c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and Rearranged during Transfection (RET). The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action, potency, and the experimental methodologies used for its characterization.

Data Presentation: Kinase Inhibitory Activity of this compound

The inhibitory potency of this compound against the target kinases is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro.

| Kinase Target | This compound IC50 (nM) |

| c-KIT | 10 |

| PDGFR | 7.6 |

| RET | 25 |

Data sourced from Huang Z, et al. ACS Med Chem Lett. 2017.[1][2]

Experimental Protocols: Kinase Inhibition Assays

The following section details the generalized experimental protocols for determining the in vitro kinase inhibitory activity of compounds like this compound. The specific protocols for generating the IC50 values for this compound are based on standard enzymatic assays.

General Kinase Inhibition Assay Protocol

Objective: To determine the concentration-dependent inhibition of c-KIT, PDGFR, and RET kinase activity by this compound.

Materials:

-

Recombinant human c-KIT, PDGFR, and RET kinase enzymes.

-

Specific peptide substrates for each kinase.

-

Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radiolabeled, depending on the detection method.

-

This compound stock solution (typically in DMSO).

-

Assay buffer (containing buffer salts, MgCl₂, and other necessary co-factors).

-

Kinase reaction plates (e.g., 96-well or 384-well).

-

Detection reagents (e.g., scintillation fluid for radiometric assays, or specific antibodies for ELISA-based methods).

-

Plate reader (e.g., scintillation counter or spectrophotometer).

Workflow:

A generalized workflow for a typical kinase inhibition assay is depicted below.

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Detailed Steps:

-

Compound Preparation: A stock solution of this compound is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations to be tested.

-

Reaction Setup: The kinase, its specific substrate, and the assay buffer are combined. This kinase-substrate mixture is then added to the wells of the reaction plate.

-

Inhibitor Addition: The various dilutions of this compound are added to the wells containing the kinase-substrate mixture. Control wells containing only the solvent (e.g., DMSO) are also included to determine the uninhibited kinase activity (100% activity).

-

Pre-incubation: The plate is typically pre-incubated for a short period to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

Reaction Termination: The reaction is stopped, often by the addition of a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺, which is essential for kinase activity).

-

Detection: The level of substrate phosphorylation is quantified. Common detection methods include:

-

Radiometric Assays: Using [γ-³²P]ATP, the incorporation of the radioactive phosphate into the substrate is measured using a scintillation counter.

-

ELISA-based Assays: A phosphorylation-specific antibody is used to detect the phosphorylated substrate. The signal is typically generated by a secondary antibody conjugated to an enzyme (e.g., HRP) that acts on a chromogenic or chemiluminescent substrate.

-

Fluorescence-based Assays: These assays can measure the change in fluorescence polarization or use FRET (Förster Resonance Energy Transfer) to detect the binding of a phosphospecific antibody to the substrate.

-

-

Data Analysis: The percentage of kinase inhibition for each concentration of this compound is calculated relative to the control wells. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting the catalytic activity of c-KIT, PDGFR, and RET, thereby blocking the downstream signaling cascades that are crucial for cell proliferation, survival, and migration. The following diagrams illustrate the canonical signaling pathways for each of these kinases and the point of inhibition by this compound.

c-KIT Signaling Pathway

The c-KIT receptor, upon binding to its ligand, Stem Cell Factor (SCF), dimerizes and autophosphorylates, leading to the activation of multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways.

Caption: Inhibition of the c-KIT signaling pathway by this compound.

PDGFR Signaling Pathway

The Platelet-Derived Growth Factor Receptor (PDGFR) is activated by its ligand, PDGF. This activation triggers downstream signaling through pathways such as the RAS/MAPK and PI3K/AKT pathways, which are involved in cell growth and angiogenesis.

Caption: Inhibition of the PDGFR signaling pathway by this compound.

RET Signaling Pathway

The RET receptor tyrosine kinase is activated by glial cell line-derived neurotrophic factor (GDNF) family ligands in conjunction with a GFRα co-receptor. This leads to the activation of downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which are important for cell survival and differentiation.

Caption: Inhibition of the RET signaling pathway by this compound.

References

Investigating the Anti-Fibrotic Properties of KBP-7018: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and often fatal group of disorders with limited therapeutic options. Idiopathic Pulmonary Fibrosis (IPF) is a progressive and devastating example of such a disease. This technical guide delves into the pre-clinical investigation of KBP-7018, a novel multi-kinase inhibitor, and its potential as an anti-fibrotic agent. This compound demonstrates potent inhibitory activity against key signaling pathways implicated in the pathogenesis of fibrosis. This document summarizes the available quantitative data, outlines plausible experimental protocols for its evaluation, and visualizes the core signaling pathways and experimental workflows.

Introduction to this compound

This compound is a novel, selective tyrosine kinase inhibitor identified as a potential therapeutic candidate for Idiopathic Pulmonary Fibrosis (IPF).[1][2] It exerts its effects by targeting multiple kinases known to be involved in fibrotic processes. The primary molecular targets of this compound are c-Kit, Platelet-Derived Growth Factor Receptor (PDGFR), and the RET receptor tyrosine kinase.[3][4] Preclinical evidence suggests that this compound may offer an improved efficacy profile compared to existing treatments for IPF.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, focusing on its inhibitory potency and preclinical pharmacokinetic profile.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| c-Kit | 10 |

| RET | 7.6 |

| PDGFRβ | 25 |

| PDGFRα | 26 |

Data sourced from publicly available information on this compound's profile.

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Species | Route | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | Vss (L/kg) | CL (L/h/kg) |

| Mouse | PO | 45 | 1850 (at 50 mg/kg) | 0.5 | 2.5 | 2.3 |

| Rat | PO | 21 | 1180 (at 20 mg/kg) | 2.0 | 4.7 | 1.8 |

| Dog | PO | 68 | 240 (at 2 mg/kg) | 2.0 | 1.5 | 0.4 |

| Monkey | PO | 35 | 110 (at 2 mg/kg) | 6.0 | 2.1 | 0.4 |

This table summarizes pharmacokinetic data from a key preclinical study.

Experimental Protocols

While specific, detailed experimental reports on the anti-fibrotic efficacy of this compound are noted as "unpublished data" in the primary literature, this section outlines the standard and widely accepted methodologies that were likely employed to assess its properties.

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis in Mice

This is the most common and well-characterized animal model for studying IPF.

-

Model Induction: C57BL/6 mice are typically used due to their susceptibility to bleomycin-induced fibrosis. A single intratracheal instillation of bleomycin sulfate (typically 1.5-3.0 U/kg) is administered to induce lung injury and subsequent fibrosis.

-

Treatment Groups:

-

Vehicle Control (Saline or other appropriate vehicle)

-

Bleomycin + Vehicle

-

Bleomycin + this compound (at various doses, e.g., 10, 30, 100 mg/kg, administered orally once or twice daily)

-

Bleomycin + Positive Control (e.g., Nintedanib or Pirfenidone)

-

-

Study Duration: The study typically runs for 14 to 28 days post-bleomycin administration to allow for the development of a robust fibrotic response.

-

Efficacy Endpoints:

-

Histopathology: Lungs are harvested, fixed, sectioned, and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is quantified using the Ashcroft scoring system.

-

Collagen Quantification: The total lung collagen content is measured using a hydroxyproline assay.

-

Gene Expression Analysis: RNA is extracted from lung tissue to quantify the expression of pro-fibrotic genes (e.g., Col1a1, Col3a1, Acta2, Tgf-β1) via qRT-PCR.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to analyze inflammatory cell infiltration (total and differential cell counts) and cytokine levels.

-

In Vitro Assays

-

Fibroblast to Myofibroblast Differentiation Assay:

-

Cell Culture: Primary human lung fibroblasts are cultured.

-

Stimulation: Cells are stimulated with transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine, to induce their differentiation into myofibroblasts.

-

Treatment: Cells are co-treated with TGF-β1 and varying concentrations of this compound.

-

Endpoints:

-

Immunofluorescence/Western Blot: Expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, is assessed.

-

Collagen Production: The amount of soluble collagen secreted into the cell culture medium is quantified using a Sircol assay.

-

-

-

Fibroblast Proliferation Assay:

-

Cell Culture: Primary human lung fibroblasts are seeded in multi-well plates.

-

Stimulation: Cells are stimulated with mitogens such as Platelet-Derived Growth Factor (PDGF).

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Endpoint: Cell proliferation is measured using assays such as BrdU incorporation or MTT assay.

-

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound in the context of fibrosis.

Caption: this compound inhibits key tyrosine kinases involved in fibrosis.

Experimental Workflow

The diagram below outlines a logical workflow for the preclinical evaluation of this compound's anti-fibrotic properties.

Caption: Preclinical workflow for evaluating this compound's anti-fibrotic potential.

Conclusion

This compound is a promising multi-kinase inhibitor with a preclinical profile that suggests potential as a therapeutic agent for fibrotic diseases such as IPF. Its potent inhibition of key pro-fibrotic signaling pathways, combined with favorable pharmacokinetic properties, warrants further investigation. While detailed efficacy data from preclinical models remains to be published, the available information strongly supports its continued development. This technical guide provides a framework for understanding the foundational preclinical work on this compound and serves as a resource for researchers in the field of anti-fibrotic drug discovery.

References

- 1. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound HCl - Immunomart [immunomart.com]

- 4. This compound [cnreagent.com]

- 5. tandfonline.com [tandfonline.com]

KBP-7018: A Technical Guide to its Role in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

KBP-7018 is a novel, selective tyrosine kinase inhibitor with potent preclinical activity against key drivers of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF). This document provides an in-depth technical overview of this compound's mechanism of action, focusing on its role in modulating critical cellular signaling pathways. This guide synthesizes available preclinical data, outlines relevant experimental protocols, and visualizes the complex signaling networks targeted by this compound.

Introduction to this compound

This compound is an orally bioavailable small molecule designed to inhibit the activity of several receptor tyrosine kinases (RTKs) implicated in the pathogenesis of fibrosis. Specifically, it targets c-KIT, platelet-derived growth factor receptor (PDGFR), and the rearranged during transfection (RET) proto-oncogene.[1][2][3][4] By inhibiting these kinases, this compound aims to interrupt the downstream signaling cascades that promote fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix deposition, which are hallmarks of fibrotic conditions like IPF.[5]

Core Mechanism of Action: Multi-Targeted Tyrosine Kinase Inhibition

The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the catalytic domain of its target tyrosine kinases. This prevents the autophosphorylation of the receptors and subsequent activation of downstream signaling pathways.

Target Kinase Inhibition Profile

Preclinical studies have demonstrated the potent inhibitory activity of this compound against its primary targets. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (nM) |

| c-KIT | 10 |

| PDGFR | 7.6 |

| RET | 25 |

| Data sourced from MedChemExpress and MedKoo Biosciences. |

Role in Key Signaling Pathways

While direct experimental evidence detailing the effects of this compound on the phosphorylation of specific downstream signaling molecules is not extensively available in the public domain, its mechanism of action can be understood by examining the canonical signaling pathways regulated by its targets: c-KIT, PDGFR, and RET. Inhibition of these receptors is expected to attenuate the signaling flux through these pathways.

The c-KIT Signaling Pathway

The binding of stem cell factor (SCF) to c-KIT induces receptor dimerization and autophosphorylation, activating multiple downstream pathways critical for cell survival and proliferation. This compound's inhibition of c-KIT is anticipated to block these cascades.

Caption: this compound inhibits c-KIT signaling.

The PDGFR Signaling Pathway

Platelet-derived growth factor (PDGF) binding to its receptor, PDGFR, is a potent driver of fibroblast growth, migration, and differentiation. By targeting PDGFR, this compound is expected to mitigate these pro-fibrotic activities.

Caption: this compound inhibits PDGFR signaling.

The RET Signaling Pathway

The RET receptor tyrosine kinase, when activated by its ligands (GDNF family of ligands), engages downstream pathways that are involved in cell growth and differentiation. Aberrant RET signaling has been implicated in various pathologies.

Caption: this compound inhibits RET signaling.

Preclinical Pharmacokinetics

A summary of the preclinical pharmacokinetic parameters of this compound across different species is presented below. These data indicate that this compound has moderate oral bioavailability and a relatively low clearance in rodents and monkeys.

| Parameter | Mice | Rats | Dogs | Monkeys |

| Systemic Clearance (CL) | Moderate | Low | High | Low |

| Volume of Distribution (Vss) (L/kg) | - | 1.51 | - | 4.65 |

| Oral Bioavailability (%) | 21 | 68 | 30 | 45 |

| Time to Max. Concentration (Tmax) (h) | 0.25 | 6 | 2 | 4 |

| Data adapted from Huang et al., Drug Des Devel Ther. 2015. |

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

While a specific protocol for this compound is not publicly available, a general fluorescence-based in vitro kinase assay for tyrosine kinase inhibitors is outlined below. This type of assay is used to determine the IC50 values.

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare 10X stock solutions of the recombinant target kinase (c-KIT, PDGFR, or RET), ATP, and a fluorescently labeled peptide substrate in a kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-mercaptoethanol).

-

Compound Dilution: Perform serial dilutions of this compound in 50% DMSO to create a range of concentrations for testing.

-

Pre-incubation: In a 384-well plate, pre-incubate the kinase with the diluted this compound or a vehicle control (50% DMSO) for 30 minutes at 27°C.

-

Reaction Initiation: Start the kinase reaction by adding a pre-mixed solution of ATP and the fluorescent peptide substrate to each well.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence emission at appropriate excitation and emission wavelengths (e.g., λex360/λem485) over a period of 30-120 minutes.

-

Data Analysis: Calculate the rate of the kinase reaction for each this compound concentration. Plot the reaction rates against the inhibitor concentrations to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the kinase activity.

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This is a widely used in vivo model to evaluate the efficacy of anti-fibrotic compounds like this compound.

Methodology:

-

Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.

-

Induction of Fibrosis: A single dose of bleomycin sulfate (e.g., 1.5-3.0 mg/kg) dissolved in sterile saline is administered to the lungs. This can be done via orotracheal or intratracheal instillation to ensure direct delivery to the lungs.

-

Treatment: this compound is administered orally, typically starting on the same day or a few days after bleomycin administration and continuing daily for a period of 14 to 21 days. A vehicle control group and a sham (saline instillation) group are included.

-

Efficacy Assessment:

-

Histopathology: At the end of the study, lungs are harvested, fixed, and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is semi-quantitatively scored using the Ashcroft scoring system.

-

Hydroxyproline Assay: Lung tissue is homogenized and analyzed for hydroxyproline content, a quantitative measure of total collagen.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to measure inflammatory cell counts and cytokine levels (e.g., TGF-β, IL-6).

-

Clinical Development Status

As of late 2025, there is no publicly available information regarding the initiation or results of clinical trials for this compound. The latest preclinical data suggested that the compound was being prepared for Phase I trials. KBP Biosciences' recent public communications have focused on other pipeline candidates.

Conclusion

This compound is a potent, multi-targeted tyrosine kinase inhibitor with a preclinical profile that suggests potential therapeutic utility in idiopathic pulmonary fibrosis and other fibrotic diseases. Its mechanism of action is centered on the inhibition of c-KIT, PDGFR, and RET, thereby blocking key signaling pathways involved in fibroblast activation and proliferation. While further studies are needed to elucidate its precise effects on downstream signaling events and to validate its efficacy and safety in clinical settings, the available preclinical data provide a strong rationale for its continued investigation as a novel anti-fibrotic agent.

References

- 1. medkoo.com [medkoo.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound HCl - Immunomart [immunomart.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KBP-7018 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of KBP-7018, a potent tyrosine kinase inhibitor. This compound targets c-KIT, platelet-derived growth factor receptor (PDGFR), and RET kinases, which are implicated in various fibrotic diseases and cancers.[1][2][3][4][5] The following protocols are designed to enable researchers to assess the biochemical and cellular activity of this compound.

Data Presentation

Biochemical Potency of this compound

| Target Kinase | IC50 (nM) |

| c-KIT | 10 |

| PDGFR | 7.6 |

| RET | 25 |

Table 1: Summary of this compound inhibitory concentrations (IC50) against target kinases. Data compiled from multiple sources.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against its target kinases.

Materials:

-

Recombinant human c-KIT, PDGFRβ, and RET kinase domains

-

ATP

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

This compound

-

Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)

-

96-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well plate, add the recombinant kinase, the substrate peptide, and the different concentrations of this compound.

-

Initiate the kinase reaction by adding a solution of MgCl2 and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as ELISA-based assays with phospho-specific antibodies or radiometric assays with [γ-³²P]ATP.

-

Plot the kinase activity against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

A flowchart of the cellular proliferation assay.

Western Blot Analysis of Target Phosphorylation

This protocol is used to confirm the inhibitory effect of this compound on the phosphorylation of its target kinases within a cellular context.

Materials:

-

Cell line expressing the target kinase

-

Cell culture medium and supplements

-

This compound

-

Ligand for kinase activation (e.g., SCF for c-KIT, PDGF for PDGFR)

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific and total protein for c-KIT, PDGFR, RET, and downstream effectors like Akt and ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture the cells to a suitable confluency.

-

Serum-starve the cells for several hours to reduce basal kinase activity.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate ligand to induce kinase phosphorylation.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on target phosphorylation.

Signaling Pathway Inhibition by this compound

Inhibition of c-KIT, PDGFR, and RET signaling by this compound.

References

Application Notes and Protocols: KBP-7018 Dosage and Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosage and administration of KBP-7018, a novel selective tyrosine kinase inhibitor. The following protocols and data have been synthesized from published in vivo pharmacokinetic studies to guide researchers in designing their own experiments.

Quantitative Data Summary

The pharmacokinetic parameters of this compound have been characterized in several animal models, including mice, rats, dogs, and monkeys. The data presented below summarizes key findings from intravenous (IV) and oral (PO) administration studies.

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Various Animal Models

| Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | t½ (h) | CLp (L/h/kg) | Vss (L/kg) | Bioavailability (%) |

| Mouse (CD-1) | 1 | IV | - | - | 0.8 | 1.5 | 1.51 | - |

| 5 | PO | 0.25 | - | 4.29 | - | - | ~50 | |

| Rat (Sprague-Dawley) | 1 | IV | - | - | - | - | - | - |

| 10 | PO | - | - | - | - | - | 68 | |

| Dog (Beagle) | 1 | IV | - | - | 2.3 | 1.87 | 4.65 | - |

| 10 | PO | - | - | 6.7 | - | - | 21 | |

| Monkey (Cynomolgus) | 5 | IV | - | - | 6.8 | 0.49 | 3.57 | - |

| 5 | PO | 6.0 | 73 ± 54 | 4.6 | - | - | - |

Data compiled from a preclinical pharmacokinetics study.[1]

Experimental Protocols

The following are detailed methodologies for key in vivo experiments involving this compound.

Animal Models

-

Species: Male CD-1 mice, male Sprague-Dawley (SD) rats, male beagle dogs, and cynomolgus monkeys were used in pharmacokinetic studies.[2]

-

Housing: All animals were housed in environmentally controlled conditions with ad libitum access to food and water.[2]

-

Ethical Approval: All animal experiments were conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee.[2]

Drug Formulation and Administration

-

Compound: The hydrochloride salt of this compound was used for all in vitro and in vivo studies.[1]

-

Intravenous (IV) Administration:

-

Vehicle: The formulation for IV administration was not explicitly detailed in the provided text but would typically involve dissolving the compound in a biocompatible vehicle suitable for injection.

-

Dosing:

-

Mice: 1 mg/kg

-

Rats: 1 mg/kg

-

Dogs: 1 mg/kg

-

Monkeys: 5 mg/kg

-

-

-

Oral (PO) Administration:

-

Vehicle: For oral dosing, this compound was likely administered as a solution or suspension. The specific vehicle was not mentioned.

-

Dosing:

-

Mice: 5 mg/kg

-

Rats: 10 mg/kg

-

Dogs: 10 mg/kg

-

Monkeys: 5 mg/kg

-

-

Pharmacokinetic Analysis

-

Blood Sampling:

-

Mice: A sparse sampling design was utilized with three mice per time point.

-